molecular formula C22H26O5 B8387380 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid

4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid

Cat. No.: B8387380
M. Wt: 370.4 g/mol
InChI Key: AMVHMKULOHFQSB-UHFFFAOYSA-N
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Description

4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid is a bifunctional aromatic compound comprising two benzene rings connected via an ester linkage. The first ring features an octyloxy group (C₈H₁₇O) at the 4-position, while the second is part of a benzoic acid moiety. This structure confers unique physicochemical properties, including liquid crystalline behavior and tailored solubility, making it relevant in materials science and organic synthesis .

Properties

Molecular Formula

C22H26O5

Molecular Weight

370.4 g/mol

IUPAC Name

4-(4-octoxybenzoyl)oxybenzoic acid

InChI

InChI=1S/C22H26O5/c1-2-3-4-5-6-7-16-26-19-12-10-18(11-13-19)22(25)27-20-14-8-17(9-15-20)21(23)24/h8-15H,2-7,16H2,1H3,(H,23,24)

InChI Key

AMVHMKULOHFQSB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Scientific Research Applications

Applications in Liquid Crystals

One of the primary applications of 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid is as an intermediate for synthesizing side-chain liquid crystal polymers. These polymers are crucial in the development of advanced display technologies, such as:

  • Liquid Crystal Displays (LCDs) : The compound's ability to form liquid crystalline phases makes it ideal for use in LCDs, where orientation and alignment of liquid crystals are essential for display performance .
  • Polymeric Liquid Crystals : It acts as a building block for creating polymeric materials that exhibit liquid crystal properties, enhancing thermal stability and mechanical strength .

Synthesis of Functional Materials

The compound is utilized in synthesizing various functional materials, including:

  • Photoresponsive Materials : Its derivatives can be modified to create materials that respond to light, which are useful in photonic applications.
  • Thermal Stabilizers : The compound's structure allows it to serve as a thermal stabilizer in polymer formulations, improving their durability under heat exposure .

Case Study 1: Synthesis of Liquid Crystal Polymers

A study demonstrated the synthesis of a new class of side-chain liquid crystal polymers using this compound. The resulting polymers exhibited improved thermal properties and were characterized using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). The findings indicated a significant enhancement in the thermal stability and mesomorphic behavior compared to previous materials used in similar applications .

Case Study 2: Development of Photoresponsive Coatings

Research explored the modification of this compound to develop photoresponsive coatings for optical devices. The coatings demonstrated effective light modulation capabilities, making them suitable for applications in smart windows and adaptive optics. The study highlighted the compound's versatility in creating materials that can change properties upon exposure to light .

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group undergoes typical proton transfer reactions:

  • Deprotonation : Forms carboxylate salts in alkaline media (e.g., NaOH, KOH). The pKa of the carboxylic acid group is estimated at ~4.2–4.5, consistent with substituted benzoic acids .

  • Salt Formation : Reacts with amines (e.g., triethylamine) to form ammonium carboxylates, often used to enhance solubility in polar solvents .

Example :
C22H24O6+NaOHC22H23O6Na++H2O\text{C}_{22}\text{H}_{24}\text{O}_6+\text{NaOH}\rightarrow \text{C}_{22}\text{H}_{23}\text{O}_6^-\text{Na}^++\text{H}_2\text{O}

Esterification and Acyl Chloride Formation

The carboxylic acid group participates in nucleophilic acyl substitution:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄) to form methyl/ethyl esters .

  • Acyl Chloride Synthesis : Treatment with thionyl chloride (SOCl₂) converts the acid to its reactive acyl chloride derivative, enabling further coupling reactions .

Reaction Conditions :

StepReagents/ConditionsYieldSource
Acyl chloride formationSOCl₂, toluene, 24h, rt85–90%
EsterificationMeOH, H₂SO₄, reflux, 6h78–82%

Condensation Reactions

The compound participates in mixed anhydride-mediated condensations:

  • Mixed Anhydride Formation : Reacts with chloroformates (e.g., ClCOOEt) in the presence of alkali to generate intermediates for peptide-like bonds .

  • Amide Bond Formation : Condenses with amines (e.g., para-aminobenzoic acid) via mixed anhydrides to yield bis-aromatic amides .

Example Pathway :

  • Mixed anhydride synthesis:
    C22H24O6+ClCOOEtNaHCO3C22H23O6COOEt+HCl\text{C}_{22}\text{H}_{24}\text{O}_6+\text{ClCOOEt}\xrightarrow{\text{NaHCO}_3}\text{C}_{22}\text{H}_{23}\text{O}_6\text{COOEt}+\text{HCl}

  • Amidation:
    C22H23O6COOEt+H2N C6H4COOHC29H31NO8+EtOH\text{C}_{22}\text{H}_{23}\text{O}_6\text{COOEt}+\text{H}_2\text{N C}_6\text{H}_4\text{COOH}\rightarrow \text{C}_{29}\text{H}_{31}\text{NO}_8+\text{EtOH}

Optimized Conditions :

  • Temperature: 0–5°C (prevents hydrolysis) .

  • Solvent: THF or DCM .

Redox Reactions

The aromatic system exhibits prooxidant and antioxidant behavior:

  • Prooxidant Activity : Enhances superoxide radical (O₂⁻) generation by 300–500% at 0.5 mM in chemiluminescence assays .

  • Antioxidant Activity :

    • Scavenges hydroxyl radicals (HO- ) with 70–90% inhibition at 0.38 mM .

    • Quenches singlet oxygen (¹O₂) at rate constants of (0.82.6)×108M1s1(0.8–2.6)\times 10^8\,\text{M}^{-1}\text{s}^{-1} .

Redox Parameters :

ParameterValueMethodSource
HO- scavenging efficiency90% at 0.38 mMDeoxyribose assay
¹O₂ quenching rate2.6×108M1s12.6\times 10^8\,\text{M}^{-1}\text{s}^{-1}
Spectrophotometry

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, forming CO₂ and aromatic fragments .

  • Hydrolysis : Ester groups hydrolyze under strong acidic (HCl, 6M) or basic (NaOH, 1M) conditions, yielding 4-octyloxybenzoic acid and 4-hydroxybenzoic acid .

Hydrolysis Data :

ConditionTimeProductsYield
1M NaOH, 80°C2h4-Octyloxybenzoic acid + 4-Hydroxybenzoic acid95%
6M HCl, reflux4hSame as above88%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length and Saturation

  • 4-((4-(Undec-10-en-1-yloxy)benzoyl)oxy)benzoic acid (Compound 7)

    • Structural Difference : Features an unsaturated undecenyl chain (C₁₁H₂₁O) instead of octyloxy.
    • Impact : The longer, unsaturated chain enhances mesomorphic properties (e.g., broader liquid crystal phases) due to increased molecular flexibility and π-π interactions. Synthesis involves DCC/4-DMAP coupling, similar to the target compound, but requires modified reaction times .
    • Application : Used in bent-core liquid crystals (BC1), suggesting the target compound may also exhibit mesogenic behavior .
  • 4-Octyloxybenzoic Acid (CAS 2493-84-7) Structural Difference: Lacks the benzoyloxy ester; only a single octyloxy-substituted benzoic acid. Impact: Higher melting point (~120–125°C) compared to the target compound, as the ester group in the latter reduces intermolecular hydrogen bonding. Solubility in polar solvents (e.g., ethanol) is lower for the target compound due to increased hydrophobicity .

Functional Group Variations

  • Methyl 4-(Octyloxy)benzoate

    • Structural Difference : Methyl ester replaces the benzoyloxy-benzoic acid moiety.
    • Impact : Lower molecular weight (292.38 g/mol vs. ~414.47 g/mol for the target compound) results in higher volatility. Reactivity differs: the methyl ester is less prone to hydrolysis than the benzoyloxy ester under acidic conditions .
  • 4-(2-(Octyloxy)benzamido)benzoic Acid (CAS 51444-79-2)

    • Structural Difference : Amide linkage (-NHCO-) instead of ester (-OCO-).
    • Impact : Higher thermal stability (decomposition >250°C vs. ~180–200°C for esters) due to strong hydrogen bonding. Lower solubility in organic solvents, favoring applications in polymers or drug delivery .

Substituent Effects on Acidity and Reactivity

  • 4,4'-Oxybis(benzoic Acid) (CAS 2215-89-6)

    • Structural Difference : Two benzoic acid groups linked by an ether bridge.
    • Impact : Higher acidity (pKa ~2.5–3.0 for both -COOH groups) compared to the target compound (pKa ~4.5 for single -COOH). Applications include coordination polymers and proton-conducting materials .
  • tert-Butyl ((4-(Trifluoromethyl)benzoyl)oxy)carbamate (1ae)

    • Structural Difference : Trifluoromethyl (-CF₃) group introduces electron-withdrawing effects.
    • Impact : Enhanced electrophilicity of the ester carbonyl, accelerating nucleophilic reactions (e.g., hydrolysis). The target compound’s octyloxy group, being electron-donating, may slow such reactions .

Preparation Methods

Synthesis of 4-(Octyloxy)benzoyl Chloride

The preparation of 4-(octyloxy)benzoyl chloride serves as a critical precursor. This intermediate is typically synthesized via chlorination of 4-(octyloxy)benzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction proceeds under anhydrous conditions in dichloromethane (DCM) at 0–25°C for 2–4 hours, yielding the acyl chloride in >90% purity after solvent removal.

Key Reaction Parameters :

ParameterValue/Range
ReagentThionyl chloride
SolventDichloromethane
Temperature0°C → Room temperature
Reaction Time2–4 hours
Yield85–90%

Esterification with 4-Hydroxybenzoic Acid

The acyl chloride is subsequently reacted with 4-hydroxybenzoic acid in the presence of a base such as pyridine or 4-dimethylaminopyridine (DMAP). The base neutralizes HCl generated during the reaction, driving the equilibrium toward ester formation.

Procedure :

  • Reagent Mixing : 4-Hydroxybenzoic acid (1.0 equiv) and DMAP (0.1 equiv) are dissolved in DCM.

  • Acyl Chloride Addition : 4-(Octyloxy)benzoyl chloride (1.2 equiv) is added dropwise at 0°C.

  • Reaction Conditions : The mixture is stirred at room temperature for 12–24 hours.

  • Workup : The solution is washed with 1 M HCl, followed by water, and dried over anhydrous Na₂SO₄.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the product in 65–75% yield.

Critical Observations :

  • Excess acyl chloride (1.2 equiv) ensures complete conversion of the phenolic hydroxyl group.

  • DMAP enhances reaction efficiency by acting as a nucleophilic catalyst.

Carbodiimide-Mediated Coupling

Activation of 4-(Octyloxy)benzoic Acid

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group of 4-(octyloxy)benzoic acid. The reaction forms an active O-acylisourea intermediate, which reacts with 4-hydroxybenzoic acid to form the target ester.

Procedure :

  • Acid Activation : 4-(Octyloxy)benzoic acid (1.0 equiv) is combined with EDC (1.5 equiv) and DMAP (0.2 equiv) in DCM.

  • Nucleophilic Attack : 4-Hydroxybenzoic acid (1.0 equiv) is added, and the mixture is stirred at room temperature for 24–48 hours.

  • Workup : The reaction is quenched with 1 M HCl, and the organic layer is extracted, dried, and concentrated.

  • Purification : Recrystallization from methanol/water (7:3) affords the product in 60–70% yield.

Optimization Insights :

  • Prolonged reaction times (up to 48 hours) improve yields by ensuring complete consumption of starting materials.

  • EDC is preferred over DCC due to easier removal of byproducts (e.g., water-soluble urea derivatives).

Comparative Analysis of Methods

ParameterAcylation MethodCarbodiimide Method
Reaction Time 12–24 hours24–48 hours
Yield 65–75%60–70%
Byproduct Handling HCl gas neutralizationUrea derivative removal
Scalability High (batch synthesis)Moderate
Cost Efficiency Lower (SOCl₂ cheap)Higher (EDC costly)

Advantages of Acylation Method :

  • Higher yields and shorter reaction times.

  • Suitable for large-scale production due to straightforward workup.

Advantages of Carbodiimide Method :

  • Avoids handling corrosive acyl chlorides.

  • Compatible with acid-sensitive substrates.

Optimization Strategies

Solvent Effects

  • Polar Aprotic Solvents : Dimethylformamide (DMF) increases reaction rates but complicates purification.

  • Nonpolar Solvents : Toluene or DCM minimizes side reactions but may reduce solubility of reactants.

Catalytic Additives

  • DMAP : Enhances acylation efficiency by 15–20% through transition-state stabilization.

  • Molecular Sieves : Absorb moisture, preventing hydrolysis of acyl chlorides or active intermediates.

Temperature Control

  • Low Temperatures (0–5°C) : Reduce side reactions (e.g., Fries rearrangement) during acyl chloride synthesis.

  • Room Temperature : Optimal for esterification steps to balance reaction rate and selectivity.

Q & A

Q. What are the standard synthetic routes for 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid, and what reaction conditions are optimal?

The compound is typically synthesized via esterification of benzoic acid derivatives with 1-octanol under acidic conditions. A common method involves reacting 4-hydroxybenzoic acid with 4-(octyloxy)benzoyl chloride in the presence of a catalyst like sulfuric acid. The reaction is carried out under reflux, followed by purification via recrystallization or column chromatography to isolate the product . Key parameters include temperature control (80–100°C), solvent selection (e.g., dichloromethane or toluene), and stoichiometric ratios (1:1.2 molar ratio of acid to alcohol).

Q. What spectroscopic techniques are recommended for characterizing the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the ester linkage and octyloxy chain. Peaks at δ 4.0–4.2 ppm (methyleneoxy protons) and δ 8.0–8.2 ppm (aromatic protons adjacent to the carbonyl) are diagnostic .
  • IR Spectroscopy : Stretching vibrations at ~1700 cm1^{-1} (ester C=O) and ~1250 cm1^{-1} (C-O-C) validate the functional groups .
  • X-ray Crystallography : Used to resolve crystal packing and molecular conformation, particularly in studies of liquid crystalline behavior .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Based on structurally similar benzoic acid derivatives:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and heat sources .
  • Hazard Mitigation : In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes .

Advanced Research Questions

Q. How can researchers optimize the esterification process to minimize by-products?

  • Catalyst Screening : Replace traditional sulfuric acid with milder catalysts (e.g., p-toluenesulfonic acid) to reduce side reactions like hydrolysis or oxidation .
  • Solvent-Free Synthesis : Utilize microwave-assisted synthesis under solvent-free conditions to enhance reaction efficiency (yields >85%) and reduce purification steps .
  • In Situ Monitoring : Employ FT-IR or HPLC to track reaction progress and identify intermediates (e.g., unreacted 4-hydroxybenzoic acid) .

Q. What strategies are effective in analyzing the mesomorphic behavior of this compound in liquid crystal studies?

  • Differential Scanning Calorimetry (DSC) : Determine phase transition temperatures (e.g., crystal-to-smectic transitions) with heating/cooling rates of 5°C/min .
  • Polarized Optical Microscopy (POM) : Observe texture changes (e.g., focal conic or fan-shaped patterns) to identify liquid crystalline phases .
  • X-ray Diffraction (XRD) : Analyze layer spacing in smectic phases to correlate molecular arrangement with alkyl chain length .

Q. How does the compound’s reactivity in oxidation or reduction reactions impact its applications?

  • Oxidation : Under strong oxidizing agents (e.g., KMnO4_4), the ester bond may cleave to yield 4-hydroxybenzoic acid and octanoic acid. Monitor reaction conditions (pH, temperature) to control selectivity .
  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) can reduce the aromatic ring, altering electronic properties for optoelectronic material design. Product purity must be verified via GC-MS .

Methodological Considerations

  • Data Contradictions : Variability in hazard classifications (e.g., skin irritation in vs. incomplete data in ) suggests testing compound-specific toxicity profiles before scaling experiments.
  • Synthetic Reproducibility : Batch-to-batch variability in octyloxy chain length (from alkylation steps) can affect phase behavior. Use high-purity reagents and standardized protocols .

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